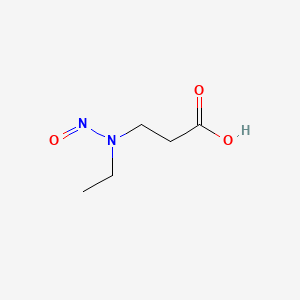
beta-Alanine, N-ethyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-ethyl-N-nitroso-: is an organic compound with the chemical formula C₅H₁₀N₂O₃ It is a derivative of beta-alanine, where the amino group is substituted with an ethyl and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-ethyl-N-nitroso- typically involves the reaction of beta-alanine with ethylamine and nitrous acid. The reaction conditions are carefully controlled to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Beta-alanine, ethylamine, and nitrous acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a low temperature to prevent the decomposition of nitrous acid.
Procedure: Beta-alanine is first reacted with ethylamine to form N-ethyl-beta-alanine. This intermediate is then treated with nitrous acid to introduce the nitroso group, resulting in the formation of beta-Alanine, N-ethyl-N-nitroso-.
Industrial Production Methods: Industrial production of beta-Alanine, N-ethyl-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, N-ethyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Reduction Products: Amine derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Substitution Products: Alkyl or aryl-substituted derivatives of beta-Alanine, N-ethyl-N-nitroso-.
Scientific Research Applications
Beta-Alanine, N-ethyl-N-nitroso- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Alanine, N-ethyl-N-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence cellular processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Beta-Alanine, N-methyl-N-nitroso-
- Beta-Alanine, N-propyl-N-nitroso-
- Beta-Alanine, N-butyl-N-nitroso-
Comparison: Beta-Alanine, N-ethyl-N-nitroso- is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest for further research and applications.
Properties
CAS No. |
10478-55-4 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-[ethyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-7(6-10)4-3-5(8)9/h2-4H2,1H3,(H,8,9) |
InChI Key |
QPUFJFOCZODIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


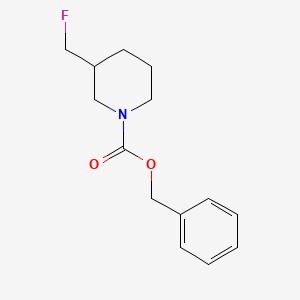

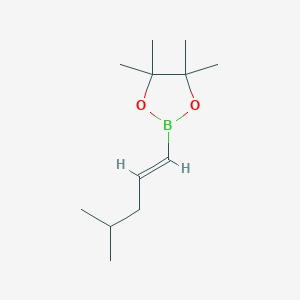
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)


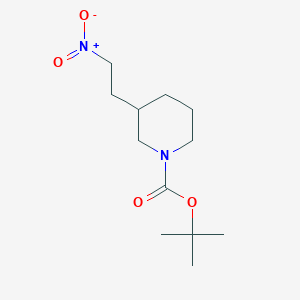
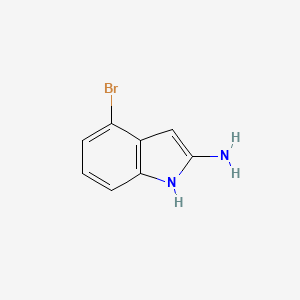
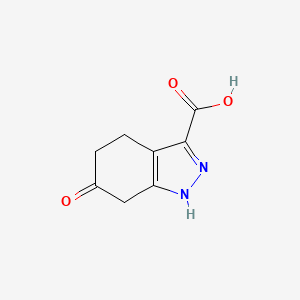



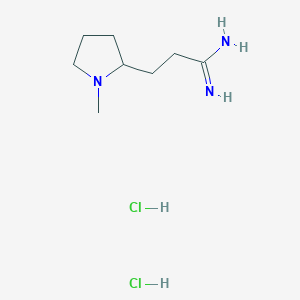
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
